BenchChemオンラインストアへようこそ!

2-azido-6-chloroquinoxaline

click chemistry cross-coupling orthogonal reactivity

2-Azido-6-chloroquinoxaline (CAS 2680542-73-6) is a heterocyclic compound of the quinoxaline family with molecular formula C₈H₄ClN₅ and molecular weight 205.60 g/mol. It features an azido group (–N₃) at the 2-position and a chloro substituent at the 6-position of the quinoxaline core.

Molecular Formula C8H4ClN5
Molecular Weight 205.6
CAS No. 2680542-73-6
Cat. No. B6177285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azido-6-chloroquinoxaline
CAS2680542-73-6
Molecular FormulaC8H4ClN5
Molecular Weight205.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azido-6-chloroquinoxaline (CAS 2680542-73-6): A Dual-Functionalized Quinoxaline Building Block for Click Chemistry and Cross-Coupling – Procurement Evidence Guide


2-Azido-6-chloroquinoxaline (CAS 2680542-73-6) is a heterocyclic compound of the quinoxaline family with molecular formula C₈H₄ClN₅ and molecular weight 205.60 g/mol [1]. It features an azido group (–N₃) at the 2-position and a chloro substituent at the 6-position of the quinoxaline core . This dual functionalization enables orthogonal reactivity: the azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry and Staudinger ligation, while the chloro group serves as a handle for transition metal-catalyzed cross-coupling reactions including Sonogashira, Suzuki, and Heck-type transformations [2][3]. The compound is available at ≥95% purity and is supplied exclusively for in vitro research use .

Why 2-Azido-6-chloroquinoxaline Cannot Be Simply Replaced by Generic Quinoxaline Azides or Chloroquinoxalines


Simple substitution of 2-azido-6-chloroquinoxaline with its closest structural analogs—2-azidoquinoxaline (lacking the chloro group) or 6-chloroquinoxaline (lacking the azido group)—results in a loss of orthogonal reactivity and limits subsequent synthetic diversification pathways . The 2-azido-3-chloroquinoxaline regioisomer (CAS 1286712-34-2) places the chloro substituent at position 3 rather than 6, altering electronic distribution and potentially affecting both cross-coupling regioselectivity and the azide-tetrazole tautomeric equilibrium . Furthermore, the azide-tetrazole tautomerism inherent to 2-azidoquinoxaline scaffolds means that under certain conditions, this compound can exist as 4-chlorotetrazolo[1,5-a]quinoxaline, a distinct chemical entity with its own reactivity profile and biological readout [1]. Procurement of a generic, mono-functionalized quinoxaline therefore forfeits the dual-reactivity design that makes this specific substitution pattern valuable for sequential derivatization strategies.

2-Azido-6-chloroquinoxaline: Quantitative Differentiation Evidence Against Closest Analogs


Dual Orthogonal Reactive Sites Enable Sequential Derivatization Not Possible with Mono-Functionalized Quinoxaline Analogs

2-Azido-6-chloroquinoxaline bears both an azido group at position 2 and a chloro substituent at position 6, providing two chemically orthogonal reactive handles on the same quinoxaline scaffold . In contrast, 2-azidoquinoxaline lacks the chloro group required for transition metal-catalyzed cross-coupling, while 6-chloroquinoxaline lacks the azido group needed for CuAAC click chemistry or Staudinger ligation . This dual functionality enables sequential derivatization: first, the azido group can undergo CuAAC with terminal alkynes to install 1,2,3-triazole moieties, and subsequently, the chloro group can participate in Sonogashira or Suzuki coupling at position 6 without interference [1]. Chloroquinoxalines have been established as versatile substrates for Pd, Cu, Fe, and Nb-catalyzed cross-coupling transformations for C–C, C–N, C–O, C–S, C–P, and C–Se bond formation [1].

click chemistry cross-coupling orthogonal reactivity sequential synthesis

Azide-Tetrazole Tautomerism Provides a Masked/Unmasked Reactivity Switch Absent in Non-Azido Quinoxalines

2-Azido-6-chloroquinoxaline participates in azide-tetrazole tautomerism, existing in equilibrium with its cyclized form, 4-chlorotetrazolo[1,5-a]quinoxaline (CAS 59866-06-7) [1]. This tautomerism is a well-documented property of 2-azido-substituted N-heterocycles and is explicitly noted as a key feature in the continuous flow synthesis of 2-azidoquinoxaline derivatives [2]. The fused tetrazole form can serve as a masked azide surrogate in Cu-catalyzed click reactions with alkynes, effectively providing a 'latent' reactivity mode that is unavailable in the non-azido analog 6-chloroquinoxaline [3]. The equilibrium position between the azido and tetrazolo forms is sensitive to solvent, temperature, and the electronic influence of the 6-chloro substituent, offering an additional dimension of reaction control not present in analogs lacking the azido group [4].

azide-tetrazole tautomerism prototropic equilibrium masked azide regioselectivity

Tetrazolo[1,5-a]quinoxaline Derivatives Exhibit Sub-Micromolar Anticancer Cytotoxicity with Selectivity Over Normal Cells

The tetrazolo[1,5-a]quinoxaline scaffold—the cyclized tautomeric form directly accessible from 2-azido-6-chloroquinoxaline—has demonstrated potent in vitro anticancer activity. In a study by the MDPI Molecules group, tetrazolo[1,5-a]quinoxaline derivatives (compounds 5a and 5b) exhibited IC50 values ranging from 0.01 ± 0.001 to 0.06 ± 0.008 μg/mL against MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS) cancer cell lines, outperforming the reference drug doxorubicin in several assays while remaining non-cytotoxic to normal WI 38 fibroblast cells (IC50 > 100 μg/mL) [1]. In contrast, the non-tetrazolo quinoxaline derivatives in the same study (compounds 6–9, 12–17) showed substantially weaker activity, with IC50 values ranging from 10.63 ± 2.83 to 42.16 ± 2.46 μg/mL [1]. While these data are for tetrazolo[1,5-a]quinoxaline derivatives rather than 2-azido-6-chloroquinoxaline itself, the azido compound serves as the direct synthetic precursor to this therapeutically relevant scaffold [2].

anticancer tetrazoloquinoxaline cytotoxicity MCF-7 NCI-H460 SF-268

Continuous Flow Synthesis Enables Safer Scale-Up of 2-Azidoquinoxaline Derivatives versus Traditional Batch Azidation

The synthesis of 2-azido-6-chloroquinoxaline via azidation of 6-chloroquinoxaline with sodium azide carries inherent safety risks due to the explosive nature of organic azides, a concern that is amplified for N-heterocyclic azides which have been rarely studied at scale [1]. Szemesi et al. (2023) demonstrated that 2-azidoquinoxaline derivatives (including the broader class to which 2-azido-6-chloroquinoxaline belongs) can be safely synthesized using continuous flow diazotization methodology [1]. The flow approach leverages small-diameter reactors with superior heat and mass transfer to prevent local hot spots and side reactions, and only small quantities of hazardous material are present at any given time [1]. In most cases, simple work-up yielded pure products without additional purification. In-line extractive work-up was also demonstrated, enabling direct connection to a subsequent Staudinger reaction without manual handling of the hazardous azide intermediate [1]. This safety advantage does not apply to 6-chloroquinoxaline or 2,3-dichloroquinoxaline, which lack the azido group and can be handled conventionally.

continuous flow chemistry azide safety diazotization process chemistry scale-up

Position-6 Chloro Substituent Modulates Electronic Properties Relative to Other Chloroquinoxaline Regioisomers

The position of the chloro substituent on the quinoxaline ring significantly influences both reactivity and biological profile. 2-Azido-6-chloroquinoxaline bears the chloro group at position 6 (on the benzo ring), whereas the regioisomer 2-azido-3-chloroquinoxaline (CAS 1286712-34-2) places it at the pyrazine ring position 3 . This positional difference affects the electronic distribution across the fused ring system and consequently modulates the reactivity of both the chloro and azido groups. In the broader chloroquinoxaline literature, the 2- and 3-chlorinated derivatives have been most extensively studied as substrates for Sonogashira coupling, which generally predominates over other cross-coupling reactions for this substrate class [1]. However, 6-chloro-substituted quinoxalines present distinct electronic characteristics—the chloro group is positioned on the electron-rich benzo ring rather than the electron-deficient pyrazine ring, which can alter oxidative addition rates in Pd-catalyzed reactions and affect the regiochemical outcome of subsequent functionalization [1]. For comparison, the PubChem entry for 7-azido-2-chloroquinoxaline (a related regioisomer) shows a computed XLogP3 value of 3.2 and topological polar surface area of 40.1 Ų [2].

regioisomer comparison electronic effects substitution pattern cross-coupling regioselectivity

Chloroquinoxaline-Derived Products Exhibit Broad Biological Activity Spectrum Supporting Procurement for Diversified Screening

The products derived from chloroquinoxaline substrates (the class to which 2-azido-6-chloroquinoxaline belongs) have demonstrated a remarkably broad spectrum of biological activities, as comprehensively reviewed by Reddy et al. (2022) covering the literature from 2010 to 2022 [1]. These include: apoptosis-inducing activities, SIRT1 inhibition, inhibition of luciferase enzyme, antibacterial and antifungal activities, cytotoxicity towards cancer cells, inhibition of PDE4 (phosphodiesterase 4), and potential uses against COVID-19 [1]. Notably, Sonogashira coupling predominated over other cross-coupling reactions in this substrate class, providing easy access to alkynyl-quinoxaline derivatives with biological relevance [2]. In contrast, products derived from the comparator 2,3-dichloroquinoxaline—while also versatile—tend to produce symmetrically or sequentially disubstituted products that lack the azide-derived triazole moiety known to enhance pharmacological properties through additional hydrogen-bonding and dipole interactions [3]. This breadth of demonstrated biological activity supports the procurement of chloroquinoxaline building blocks for diversified screening libraries where the chloro position is retained for late-stage diversification.

anticancer antimicrobial SIRT1 inhibition PDE4 inhibition apoptosis COVID-19

Optimal Procurement and Application Scenarios for 2-Azido-6-chloroquinoxaline Based on Quantitative Differentiation Evidence


Click Chemistry-Mediated Library Synthesis with Late-Stage Cross-Coupling Diversification

For medicinal chemistry groups building triazole-linked quinoxaline libraries, 2-azido-6-chloroquinoxaline enables a two-stage diversification strategy: Stage 1 employs CuAAC click chemistry at the 2-azido position to install a 1,2,3-triazole moiety with diverse alkyne partners, while Stage 2 leverages the 6-chloro substituent for Pd-catalyzed Sonogashira, Suzuki, or Heck coupling to introduce additional structural diversity [1]. This sequential approach is not possible with 2-azidoquinoxaline (which cannot undergo cross-coupling) or 6-chloroquinoxaline (which cannot undergo click chemistry). The chloroquinoxaline literature confirms that Sonogashira coupling predominates for this substrate class, providing a reliable and well-precedented diversification pathway [1].

Tetrazolo[1,5-a]quinoxaline-Based Anticancer Lead Optimization

Research groups focused on anticancer drug discovery can utilize 2-azido-6-chloroquinoxaline as a direct precursor to the tetrazolo[1,5-a]quinoxaline scaffold, which has demonstrated the highest potency among quinoxaline derivatives in comparative cytotoxicity screening (IC50 values as low as 0.01 μg/mL against MCF-7, NCI-H460, and SF-268, with selectivity over normal WI 38 cells at IC50 > 100 μg/mL) [2]. The tetrazolo[1,5-a]quinoxaline derivatives outperformed doxorubicin in several assays while maintaining non-cytotoxicity to normal cells, supporting their prioritization over non-tetrazolo quinoxaline chemotypes that showed 500–4000 fold lower potency in the same study [2].

Safe Multi-Gram Synthesis via Continuous Flow Protocol for Preclinical Supply

For process chemistry teams requiring multi-gram quantities of azido-quinoxaline intermediates for preclinical studies, the validated continuous flow diazotization methodology reported by Szemesi et al. (2023) provides a directly transferable safety framework [3]. The protocol demonstrated successful synthesis of 9 different 2-azido N-heterocyclic derivatives including 2-azidoquinoxalines, with simple work-up yielding pure products and in-line extractive work-up enabling direct connection to subsequent Staudinger reactions without manual handling of hazardous azide intermediates [3]. This safety advantage is particularly relevant for 2-azido-6-chloroquinoxaline procurement, as the compound class carries documented explosion hazards that limit batch scale-up.

Dual-Activity Antimicrobial-Anticancer Probe Development

Building on the demonstrated dual anticancer and antimicrobial activity of tetrazolo[1,5-a]quinoxaline derivatives [2], and the broad biological activity spectrum of chloroquinoxaline-derived products (including antibacterial, antifungal, SIRT1 inhibition, PDE4 inhibition, and potential anti-COVID-19 activity) [1], 2-azido-6-chloroquinoxaline serves as an ideal starting material for developing multi-target probes. The azido group enables bioorthogonal conjugation for target identification studies (e.g., via Staudinger ligation or CuAAC with fluorescent reporters), while the chloro group can be exploited for SAR exploration or further functionalization [1][3].

Quote Request

Request a Quote for 2-azido-6-chloroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.